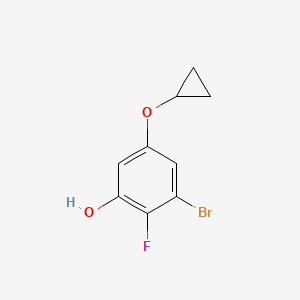

3-Bromo-5-cyclopropoxy-2-fluorophenol

Description

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

3-bromo-5-cyclopropyloxy-2-fluorophenol |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-6(13-5-1-2-5)4-8(12)9(7)11/h3-5,12H,1-2H2 |

InChI Key |

FKUHAFYHJRGVEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C(=C2)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common precursor is 3-bromo-5-fluorophenol or 5-bromo-2-fluorophenol, which can be prepared by lithiation of 1-bromo-4-fluorobenzene followed by reaction with borate esters and subsequent oxidation to phenol derivatives. This method provides high yields (~99%) of 5-bromo-2-fluorophenol, which serves as a key intermediate for further functionalization.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | 1-bromo-4-fluorobenzene + lithium base | Anhydrous solvent, low temp | High | Formation of (5-bromo-2-fluorophenyl)lithium |

| Boronation | Reaction with tri(C1-C6 alkyl) borate | Ambient temperature | High | Formation of boronate ester |

| Hydrolysis | Hydrolysis of boronate ester | Acidic aqueous | High | Yields 5-bromo-2-fluorobenzeneboronic acid |

| Oxidation | Boronic acid to phenol | Mild oxidants | High | Yields 5-bromo-2-fluorophenol |

Cyclopropoxy Group Installation

The cyclopropoxy substituent is introduced by etherification of the phenolic hydroxyl group with cyclopropyl halides or cyclopropyl alkylating agents under basic conditions. A typical procedure involves:

- Deprotonation of the phenol with a strong base (e.g., sodium hydride or potassium carbonate).

- Reaction with cyclopropyl bromide or cyclopropyl tosylate.

- Control of temperature to avoid side reactions.

This step is critical to maintain the integrity of the halogen substituents and to achieve selective ether formation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-2-fluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The bromine atom is well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert the phenol to cyclohexanol derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used, with bases like potassium carbonate and solvents such as THF.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various nucleophiles attached.

Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Oxidation and Reduction: Products include quinones or cyclohexanol derivatives, respectively.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-2-fluorophenol has a wide range of applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a molecular scaffold for active pharmaceutical ingredients (APIs).

Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

Biological Research: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and cyclopropoxy groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Compounds:

3-Bromo-2-fluoro-5-methylphenylboronic acid ():

- Substituents : Bromo (3-), fluoro (2-), methyl (5-), boronic acid (para to methyl).

- Comparison : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the hydroxyl group in the target compound. The methyl group enhances hydrophobicity, whereas the cyclopropoxy group in the target compound introduces greater steric hindrance.

- Applications : Used in synthesizing biaryl structures for drug discovery .

5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran (): Substituents: Bromo (5-), fluorophenyl (2-), methyl-sulfinyl (3-), benzofuran core. Comparison: The benzofuran backbone confers rigidity and π-conjugation, differing from the phenolic structure. The sulfinyl group enhances polarity, contrasting with the cyclopropoxy group’s steric effects. Applications: Explored in optoelectronic materials due to extended conjugation .

4-Bromo-2-(trifluoromethyl)phenol (): Substituents: Bromo (4-), trifluoromethyl (2-), hydroxyl (1-). Comparison: The trifluoromethyl group is strongly electron-withdrawing, lowering pKa compared to cyclopropoxy (moderately electron-donating). Bromine placement (para vs. meta) alters resonance effects. Applications: Intermediate in fluorinated drug synthesis (e.g., antiviral agents) .

3-Bromo-5-fluoro-2-methoxyphenylboronic acid ():

- Substituents : Bromo (3-), fluoro (5-), methoxy (2-), boronic acid.

- Comparison : Methoxy is smaller than cyclopropoxy, reducing steric hindrance. Boronic acid vs. hydroxyl group shifts reactivity toward cross-coupling rather than hydrogen bonding.

- Applications : Building block for kinase inhibitors .

5-Bromo-2-(5-bromo-1H-indol-2-yl)-3-fluorophenol (): Substituents: Bromo (5- and indolyl), fluoro (3-), hydroxyl (1-), indole moiety. Higher molecular weight (385.03 g/mol) vs. the target compound (~265 g/mol) affects pharmacokinetics. Applications: Antimicrobial and anticancer research .

2-Bromo-3,6-difluorophenol (): Substituents: Bromo (2-), fluoro (3- and 6-), hydroxyl (1-). Comparison: Difluoro substitution increases acidity (pKa ~7.2) compared to mono-fluoro substitution (pKa ~8.5). Bromine’s ortho position destabilizes the aromatic ring, enhancing electrophilic substitution rates. Applications: Precursor for flame retardants .

Physicochemical Properties and Reactivity

| Compound | Molecular Weight (g/mol) | pKa | Solubility (H2O) | Key Reactivity |

|---|---|---|---|---|

| 3-Bromo-5-cyclopropoxy-2-fluorophenol | ~265 | ~8.3 | Low | Electrophilic substitution (Br, F), nucleophilic cyclopropoxy ring opening |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | ~246 | ~8.7 | Moderate | Suzuki coupling, transmetalation |

| 4-Bromo-2-(trifluoromethyl)phenol | ~231 | ~6.9 | Low | SNAr reactions, fluorination |

| 2-Bromo-3,6-difluorophenol | ~209 | ~7.2 | Moderate | Electrophilic bromination, hydrogen bonding |

Biological Activity

3-Bromo-5-cyclopropoxy-2-fluorophenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Bromo-5-cyclopropoxy-2-fluorophenol is C10H10BrF O, with a molecular weight of approximately 227.06 g/mol. Its unique structure features a bromine atom, a fluorine atom, and a cyclopropoxy group attached to a phenolic ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 3-Bromo-5-cyclopropoxy-2-fluorophenol exhibits significant biological activity, particularly as an anticancer agent. It has been investigated for its potential to inhibit human promyelocytic leukemia cell lines through the synthesis of diaryl guanidinium derivatives.

The compound's mechanism of action includes:

- Inhibition of Enzymes : It has shown binding affinity and inhibitory effects on enzymes involved in cancer pathways.

- Neuropharmacological Interactions : Studies suggest interactions with acetylcholine receptors, indicating potential implications in neuropharmacology.

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of 3-Bromo-5-cyclopropoxy-2-fluorophenol:

Anticancer Activity

A study focused on the synthesis of diaryl guanidinium derivatives derived from this compound demonstrated effective inhibition against leukemia cell lines. The structural properties of 3-Bromo-5-cyclopropoxy-2-fluorophenol allow it to target specific biological pathways associated with cancer progression.

Neuropharmacological Effects

Research exploring the interactions of this compound with neurotransmitter receptors has shown promise in modulating receptor activity. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Bromo-5-cyclopropoxy-2-fluorophenol, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-fluorophenol | Contains bromine and fluorine on phenol | Well-studied as an intermediate in pharmaceuticals |

| 3-Bromo-2-fluorophenol | Bromine and fluorine on different positions | Less versatile than 3-Bromo-5-cyclopropoxy-2-fluorophenol |

| 4-Bromo-3-cyclopropoxyphenol | Cyclopropoxy group at different position | Different reactivity patterns due to position change |

| 3-Fluoro-5-cyclopropoxyphenol | Fluorine instead of bromine | May exhibit different biological activities |

The combination of halogen substituents and the cyclopropoxy group enhances the reactivity and potential applications in drug discovery for 3-Bromo-5-cyclopropoxy-2-fluorophenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.